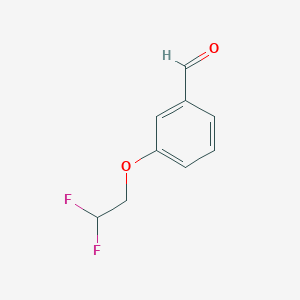![molecular formula C14H9ClFN3O B2773311 N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1445130-71-1](/img/structure/B2773311.png)
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy.
Mécanisme D'action
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and play a critical role in cancer cell survival and proliferation. This compound binds to the bromodomain of BRD4, preventing it from interacting with chromatin and inhibiting the transcription of oncogenes. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, this compound has demonstrated efficacy in various cancer models, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. This compound has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is its selectivity for BET proteins, particularly BRD4. This selectivity reduces the risk of off-target effects and toxicity. Additionally, this compound has shown promising results in preclinical studies, suggesting that it has the potential to be developed into a novel cancer therapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Orientations Futures
There are several future directions for the development of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide as a cancer therapy. One potential direction is the combination of this compound with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound. Another potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-fluoronicotinic acid with thionyl chloride to form 6-fluoronicotinoyl chloride. This intermediate is then reacted with 2-chlorobenzyl cyanide to form this compound. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. This compound has also demonstrated synergy with other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that this compound has the potential to be developed into a novel cancer therapy.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-4-2-1-3-10(11)12(7-17)19-14(20)9-5-6-13(16)18-8-9/h1-6,8,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFLPARZDHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)
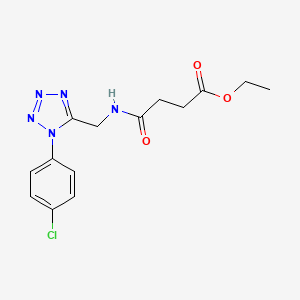
![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
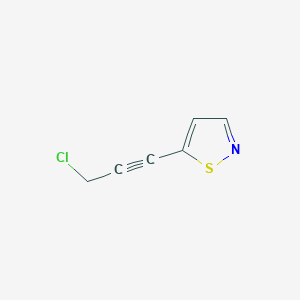
![3,6-dichloro-N-[3-(1,3-thiazol-2-ylsulfanyl)propyl]pyridine-2-carboxamide](/img/structure/B2773239.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
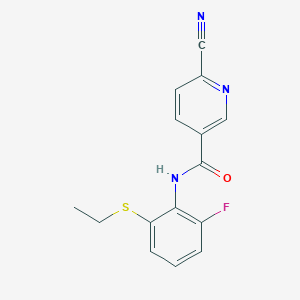
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)
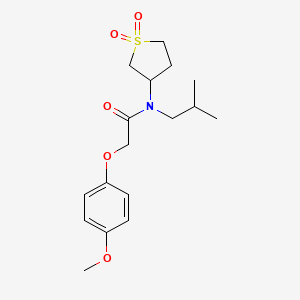
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
